1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea
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Overview
Description
1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both dichlorobenzyl and hydroxy-naphthyl groups in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea typically involves the reaction of 2,4-dichlorobenzylamine with 7-hydroxy-1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a naphthoquinone derivative, while substitution of chlorine atoms may result in various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The presence of the hydroxy-naphthyl group suggests potential interactions with aromatic amino acids in protein active sites.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorobenzyl)-3-(1-naphthyl)urea: Lacks the hydroxy group, which may affect its biological activity.
1-(2,4-Dichlorobenzyl)-3-(7-methoxy-1-naphthyl)urea: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical reactivity and biological interactions.
1-(2,4-Dichlorobenzyl)-3-(4-hydroxyphenyl)urea: Contains a phenyl group instead of a naphthyl group, which may influence its overall properties.
Uniqueness
The presence of both dichlorobenzyl and hydroxy-naphthyl groups in 1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea makes it unique compared to similar compounds. These functional groups can contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
648420-39-7 |
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Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-13-6-4-12(16(20)8-13)10-21-18(24)22-17-3-1-2-11-5-7-14(23)9-15(11)17/h1-9,23H,10H2,(H2,21,22,24) |
InChI Key |
OJGHSCDHTGTBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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